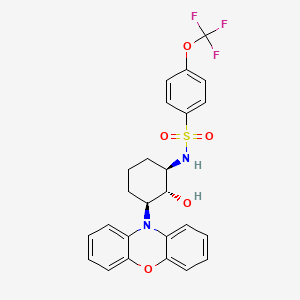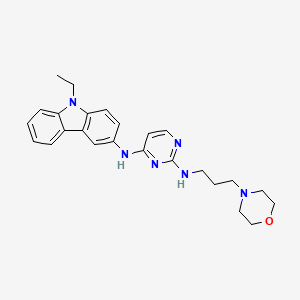
EHop-016
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EHop-016 is a novel small molecule inhibitor specifically targeting Rac GTPase activity. Rac GTPases are part of the Rho family of small GTPases, which play a crucial role in regulating the actin cytoskeleton, cell migration, and invasion. This compound has shown significant potential as a therapeutic agent for inhibiting cancer metastasis by blocking Rac activity .
Mechanism of Action
Target of Action
EHop-016 is a potent and selective inhibitor of the Rac GTPase, specifically Rac1 and Rac3 . The Rac GTPase is a central regulator of cancer cell migration, invasion, and metastasis .
Mode of Action
This compound inhibits Rac activity by blocking the interaction of Rac with its direct upstream activators, guanine nucleotide exchange factors (GEFs), specifically the Rac exchange factor Vav2 . This interference is a viable strategy for inhibiting Rac activity .
Biochemical Pathways
The Rho GTPase Rac regulates the reorganization of the actin cytoskeleton to form cell surface extensions (lamellipodia) required for cell migration/invasion during cancer metastasis . This compound inhibits the Rac activity of metastatic cancer cells and reduces Rac-directed lamellipodia formation . At higher concentrations, this compound inhibits the close homolog Cdc42 . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK1), which is involved in cell migration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice . .
Result of Action
This compound decreases Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Action Environment
The effectiveness of this compound in inhibiting rac activity and its downstream effects has been demonstrated in various cellular environments, including metastatic cancer cells .
Biochemical Analysis
Biochemical Properties
EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .
Metabolic Pathways
It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: EHop-016 is synthesized based on the structure of the established Rac/Rac guanine nucleotide exchange factor inhibitor NSC23766. The synthesis involves multiple steps, including the formation of a pyrimidine core and the attachment of specific functional groups to enhance its inhibitory activity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using techniques like nuclear magnetic resonance and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: EHop-016 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically inhibits the interaction between Rac GTPases and their guanine nucleotide exchange factors .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrimidine derivatives, carbazole compounds, and morpholine. Reaction conditions typically include controlled temperatures, solvents like dimethyl sulfoxide, and purification steps to achieve high purity .
Major Products: The major product of the synthesis is this compound itself, characterized by its ability to inhibit Rac1 and Rac3 GTPase activity with high specificity .
Scientific Research Applications
EHop-016 has been extensively studied for its potential in cancer research. It has shown efficacy in inhibiting Rac activity in metastatic cancer cells, reducing cell migration, and blocking the formation of lamellipodia, which are essential for cell movement . Additionally, this compound has been used in studies investigating the role of Rac GTPases in various cellular processes, including actin cytoskeleton reorganization and cell signaling pathways .
Comparison with Similar Compounds
- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .
- MBQ-167: Another Rac inhibitor with similar mechanisms of action .
- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .
Properties
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of EHop-016?
A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]
Q2: How does this compound interact with Rac1/3?
A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []
Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?
A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []
Q4: How does this compound impact the tumor microenvironment?
A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]
Q8: What is known about the stability of this compound?
A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.
Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?
A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []
Q10: What is the pharmacokinetic profile of this compound in preclinical models?
A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []
Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?
A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]
Q12: What cell-based assays have been used to assess the efficacy of this compound?
A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]
Q13: Which animal models have been used to study this compound's effects?
A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)

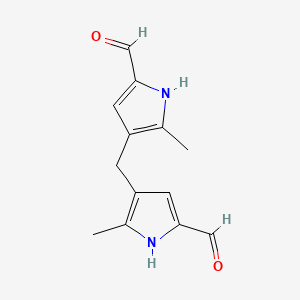
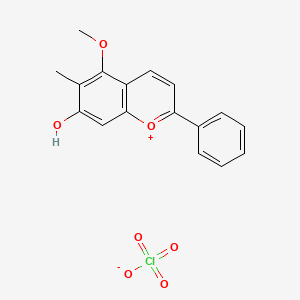
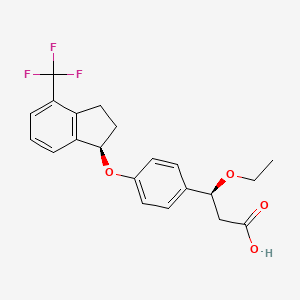

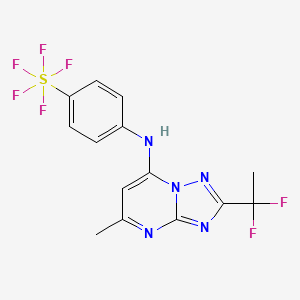
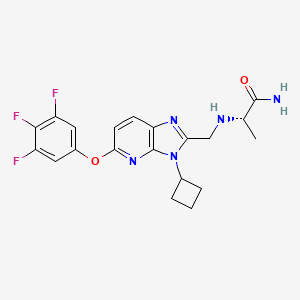
![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
